molecular formula C17H16N4O2 B11512020 2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-N-pyridin-2-ylmethyl-acetamide

2-(4-Methyl-1-oxo-1H-phthalazin-2-yl)-N-pyridin-2-ylmethyl-acetamide

Cat. No.: B11512020
M. Wt: 308.33 g/mol
InChI Key: WOWDJMPVLKOORY-UHFFFAOYSA-N
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Description

2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a phthalazinone core, which is a bicyclic structure containing nitrogen and oxygen atoms, and a pyridine moiety, which is a six-membered aromatic ring containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-methylphthalazinone with a suitable acylating agent to introduce the acetamide group. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine. The reaction mixture is usually cooled to 0°C before the addition of reagents and then gradually warmed to room temperature to complete the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone core can bind to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
  • 2-(4-Methyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

Uniqueness

Compared to similar compounds, 2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both the phthalazinone and pyridine moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

2-(4-methyl-1-oxophthalazin-2-yl)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C17H16N4O2/c1-12-14-7-2-3-8-15(14)17(23)21(20-12)11-16(22)19-10-13-6-4-5-9-18-13/h2-9H,10-11H2,1H3,(H,19,22)

InChI Key

WOWDJMPVLKOORY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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